molecular formula C17H20N4O4S B11067032 2-{[3-(hydrazinylcarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[3-(hydrazinylcarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B11067032
M. Wt: 376.4 g/mol
InChI Key: IIHIUPKKDARDCK-UHFFFAOYSA-N
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Description

2-{[3-(HYDRAZINECARBONYL)-4-(HYDROXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with hydrazinecarbonyl, hydroxymethyl, and methyl groups, along with a sulfanyl linkage to an acetamide group substituted with a methoxyphenyl group. The unique structure of this compound suggests it may have interesting chemical properties and biological activities.

Preparation Methods

The synthesis of 2-{[3-(HYDRAZINECARBONYL)-4-(HYDROXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE can be achieved through a multi-step process involving various organic reactions. The synthetic route typically starts with the preparation of the pyridine ring, followed by the introduction of the hydrazinecarbonyl, hydroxymethyl, and methyl groups. The sulfanyl linkage is then formed, and finally, the acetamide group is introduced with the methoxyphenyl substitution. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The hydrazinecarbonyl group can be reduced to form a hydrazine derivative.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydrazinecarbonyl group could play a role in forming covalent bonds with target proteins, while the pyridine ring and methoxyphenyl group may contribute to binding affinity and specificity. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar compounds to 2-{[3-(HYDRAZINECARBONYL)-4-(HYDROXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE include other pyridine derivatives with hydrazinecarbonyl and hydroxymethyl substitutions. These compounds may share similar chemical properties and biological activities but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological effects.

Properties

Molecular Formula

C17H20N4O4S

Molecular Weight

376.4 g/mol

IUPAC Name

2-[3-(hydrazinecarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H20N4O4S/c1-10-7-11(8-22)15(16(24)21-18)17(19-10)26-9-14(23)20-12-3-5-13(25-2)6-4-12/h3-7,22H,8-9,18H2,1-2H3,(H,20,23)(H,21,24)

InChI Key

IIHIUPKKDARDCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)OC)C(=O)NN)CO

Origin of Product

United States

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